![molecular formula C7H2Cl3N3 B8095326 2,4,7-Trichloropyrido[3,2-D]pyrimidine](/img/structure/B8095326.png)
2,4,7-Trichloropyrido[3,2-D]pyrimidine
Overview
Description
2,4,7-Trichloropyrido[3,2-D]pyrimidine is a chemical compound with the molecular formula C7H2Cl3N3 and a molecular weight of 234.47 g/mol. It is a derivative of pyrido[3,2-d]pyrimidine, featuring chlorine atoms at the 2, 4, and 7 positions of the pyridine ring
Mechanism of Action
Target of Action
The primary target of 2,4,7-Trichloropyrido[3,2-D]pyrimidine is the mammalian target of rapamycin (mTOR) . mTOR is a serine/threonine protein kinase that interacts with several proteins, forming two distinct complexes named mTOR complex 1 (mTORC1) and 2 (mTORC2), which regulate different cellular processes including metabolism, growth, proliferation, and survival .
Mode of Action
It is known to be involved in thephosphoinositide 3-kinase (PI3K) and mTOR pathways . The compound may interact with these targets, leading to changes in cellular processes such as metabolism, growth, and survival .
Biochemical Pathways
The compound affects the PI3K/Akt/mTOR pathway . This pathway is crucial for cell survival and growth, and its dysregulation is often associated with cancer. By targeting this pathway, this compound can potentially influence a wide range of downstream effects, impacting cellular growth and survival .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound exhibits stability under normal temperature and humidity conditions . It may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-trichloropyrido[3,2-D]pyrimidine typically involves the chlorination of pyrido[3,2-d]pyrimidine under controlled conditions[_{{{CITATION{{{2{Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d ... - MDPI](https://www.mdpi.com/1420-3049/26/17/5349). The reaction is usually carried out in the presence of a chlorinating agent, such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), at elevated temperatures[{{{CITATION{{{2{Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido3,2-d ... - MDPI. The reaction conditions must be carefully controlled to ensure the selective chlorination at the desired positions on the pyridine ring[{{{CITATION{{{_2{Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido3,2-d ... - MDPI.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors[_{{{CITATION{{{2{Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d ... - MDPI](https://www.mdpi.com/1420-3049/26/17/5349). These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product[{{{CITATION{{{_2{Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido3,2-d ... - MDPI.
Chemical Reactions Analysis
Types of Reactions: 2,4,7-Trichloropyrido[3,2-D]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido3,2-d ... - MDPI. These reactions are often used to modify the compound or to synthesize derivatives with specific properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2)[_{{{CITATION{{{_2{Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido3,2-d ... - MDPI.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)[_{{{CITATION{{{_2{Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido3,2-d ... - MDPI.
Substitution: Substitution reactions often involve nucleophiles, such as amines or alcohols, and are typically carried out in the presence of a base[_{{{CITATION{{{_2{Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido3,2-d ... - MDPI.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have different biological and chemical properties[_{{{CITATION{{{_2{Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido3,2-d ... - MDPI.
Scientific Research Applications
2,4,7-Trichloropyrido[3,2-D]pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds[_{{{CITATION{{{_2{Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido3,2-d ... - MDPI.
Biology: The compound has been studied for its potential biological activities, such as enzyme inhibition and modulation of cellular pathways[_{{{CITATION{{{_2{Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido3,2-d ... - MDPI.
Medicine: It has shown promise in the development of new therapeutic agents, particularly in the field of cancer research[_{{{CITATION{{{_2{Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido3,2-d ... - MDPI.
Industry: The compound is used in the production of various chemical products and materials.
Comparison with Similar Compounds
2,4,7-Trichloropyrido[3,2-D]pyrimidine is structurally similar to other trisubstituted pyrido[3,2-d]pyrimidines, such as 2,4,6-trichloropyrido[3,2-d]pyrimidine and 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine[_{{{CITATION{{{2{Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d ... - MDPI](https://www.mdpi.com/1420-3049/26/17/5349). These compounds share the pyrido[3,2-d]pyrimidine core but differ in the positions and types of substituents on the ring[{{{CITATION{{{2{Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido3,2-d ... - MDPI. The unique arrangement of chlorine atoms in this compound gives it distinct chemical and biological properties compared to its analogs[{{{CITATION{{{_2{Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido3,2-d ... - MDPI.
Conclusion
This compound is a versatile compound with significant potential in scientific research and various applications. Its unique structure and reactivity make it a valuable tool in the synthesis of complex organic molecules and the development of new therapeutic agents. Further research and development may uncover additional uses and benefits of this compound in the future.
Properties
IUPAC Name |
2,4,7-trichloropyrido[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3N3/c8-3-1-4-5(11-2-3)6(9)13-7(10)12-4/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLALFCICPSCTQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=C(N=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




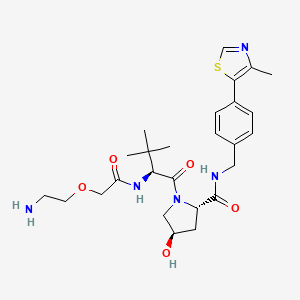
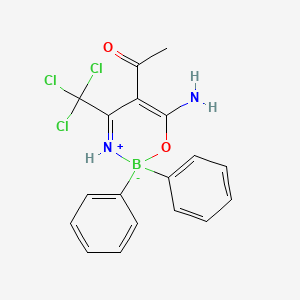
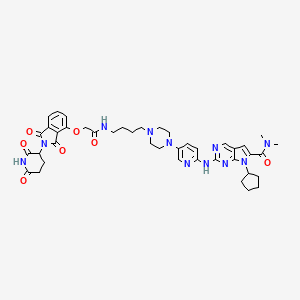
![1-((2,4-Dimethylthiazol-5-yl)methyl)-N-methyl-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B8095281.png)
![(4S)-4-ethyl-7,7-dimethyl-4-phenyl-1,2,6,8-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B8095286.png)
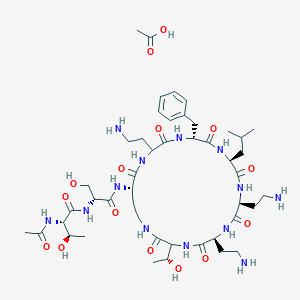
![3-Bromo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole hydrochloride](/img/structure/B8095310.png)
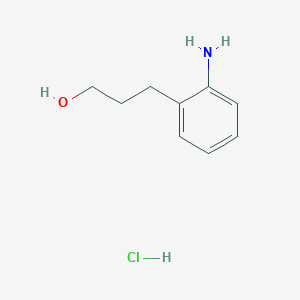
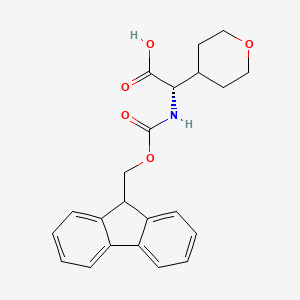

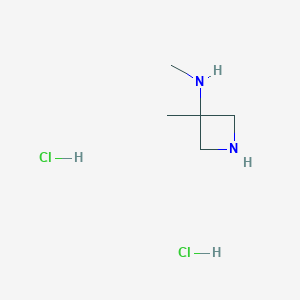
![7-chloro-2-methyl-1H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B8095346.png)
